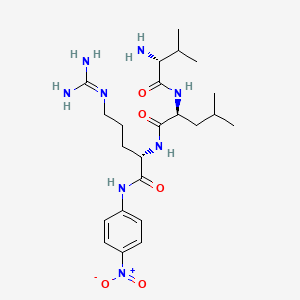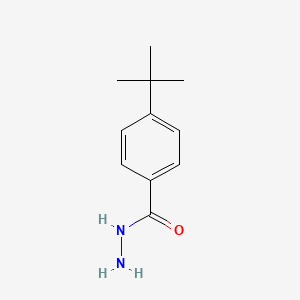
N-(2-amino-2-oxoethyl)benzamide
Overview
Description
The compound "N-(2-amino-2-oxoethyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological applications and methods for their synthesis. These compounds are of interest in drug chemistry due to their potential to bind nucleotide protein targets and inhibit certain enzymes . The papers also describe the synthesis of related compounds, such
Scientific Research Applications
1. Biological Activity in Disease Treatment
A study by Imramovský et al. (2011) examined a series of benzamides, including derivatives similar to N-(2-amino-2-oxoethyl)benzamide, for their biological activity. These compounds were tested against mycobacterial, bacterial, and fungal strains and evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts. The results indicated that these compounds exhibit significant biological activity, suggesting potential applications in treating various bacterial and fungal diseases (Imramovský et al., 2011).
2. Melanoma Cytotoxicity
Wolf et al. (2004) discovered that radioiodinated N-(2-(diethylamino)ethyl)benzamides, closely related to this compound, are selective agents for melanotic melanoma used in scintigraphic imaging in nuclear medicine. These benzamide derivatives showed enhanced toxicity against melanoma cells compared to other standard cytostatic drugs, underscoring their potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
3. Synthesis and Pharmacological Activities
Fukuda and Ikememoto (2015) developed a straightforward procedure for synthesizing a GPR52 agonist that includes N-(2-amino-2-oxoethyl)-3-{4-fluoro-2-[3-(trifluoromethyl)benzyl]-1-benzothien-7-yl}benzamide. This work highlights the importance of this compound derivatives in the synthesis of pharmacologically active compounds, particularly for targeting GPR52, a G protein-coupled receptor (Fukuda & Ikemoto, 2015).
4. Role in Cancer Research
Lee et al. (2020) conducted a study on aminopeptidase N inhibitors, which included derivatives of this compound. These compounds were synthesized and evaluated for their potential in inhibiting aminopeptidase N, a target in anti-cancer therapy due to its role in metastasis and angiogenesis. This study underscores the relevance of this compound derivatives in developing new cancer therapeutics (Lee et al., 2020).
5. Complexation Reactions and Stability
Thangjam and Rajkumari (2010) investigated the complexation reactions of N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide, a compound structurally similar to this compound, with various metal ions. Their research provides insights into the stability constants and thermodynamic parameters of these complexes, which could have implications in various chemical and pharmaceutical applications (Thangjam & Rajkumari, 2010).
6. Histone Deacetylase Inhibition
Lee et al. (2013) discovered a small molecule, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, which selectively inhibits histone deacetylase 6 (HDAC6). This compound has shown promise in enhancing the effectiveness of DNA-damaging anticancer drugs and has potential in combination therapy for cancer treatment (Lee et al., 2013).
Mechanism of Action
N-(2-amino-2-oxoethyl)benzamide is an inhibitor of autotaxin , an enzyme that regulates the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) . LPA is a bioactive lipid that affects the migration, proliferation, and survival of various cell types . Inhibition of autotaxin has been shown to reduce LPA levels in pathological settings .
properties
IUPAC Name |
N-(2-amino-2-oxoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKKVZSITQZVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973701 | |
| Record name | N-(2-Hydroxy-2-iminoethyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5813-81-0 | |
| Record name | Hippuramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxy-2-iminoethyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)



![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)






